Z-Val-Glu-Ile-Asp-AFC, also known as Z-Val-Glu-Ile-Asp-7-amido-4-trifluoromethylcoumarin, is a synthetic peptide substrate primarily used in biochemical assays to study caspase activity. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly valuable in research focused on apoptosis and cellular signaling pathways.
Z-Val-Glu-Ile-Asp-AFC can be synthesized through various chemical methods and is commercially available from multiple suppliers, including Chem-Impex and CPC Scientific. The synthesis typically involves solid-phase peptide synthesis techniques, which allow for the systematic assembly of amino acids into peptides .
This compound falls under the classification of peptide substrates and fluorogenic probes. It is categorized as a synthetic amino acid derivative, specifically designed for use in biochemical assays to monitor enzymatic activity, particularly that of caspases.
The synthesis of Z-Val-Glu-Ile-Asp-AFC involves several key steps:
Z-Val-Glu-Ile-Asp-AFC has a specific molecular structure characterized by its sequence of amino acids and the attached 7-amido-4-trifluoromethylcoumarin moiety. The structure can be represented as follows:
The molecular formula for Z-Val-Glu-Ile-Asp-AFC is typically represented as C₁₄H₁₈F₃N₃O₄S, with a molecular weight around 359.37 g/mol .
Z-Val-Glu-Ile-Asp-AFC undergoes specific reactions when interacting with caspases:
These reactions are critical for understanding apoptosis mechanisms and evaluating potential therapeutic targets in diseases where apoptosis regulation is disrupted .
The mechanism of action of Z-Val-Glu-Ile-Asp-AFC involves its recognition and cleavage by caspases:
This mechanism provides insights into cellular processes such as apoptosis and inflammation .
Z-Val-Glu-Ile-Asp-AFC has numerous scientific applications:
Z-Val-Glu-Ile-Asp-AFC (Z-VEID-AFC) is a fluorogenic substrate extensively employed in the detection and quantification of caspase-6 activity. This compound consists of the tetrapeptide sequence VEID, which mirrors caspase-6’s natural cleavage site in lamin A/C, linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In intact Z-VEID-AFC, AFC fluorescence is quenched. Upon caspase-6-mediated hydrolysis at the Asp-AFC bond, free AFC emits a detectable signal at 505 nm under excitation at 400 nm, enabling real-time monitoring of enzymatic activity [1] [8].
Studies utilizing Z-VEID-AFC have revealed caspase-6’s involvement in early neurodegenerative events. For example, in models of Alzheimer’s disease, this substrate demonstrated elevated caspase-6 activity in neurons surrounding amyloid plaques, correlating with tau cleavage and axonal degeneration. Its high sensitivity allows detection of caspase-6 activation even in pre-symptomatic stages of neurodegeneration, making it indispensable for mechanistic studies [5] [8].
Table 1: Key Features of Z-VEID-AFC as a Caspase-6 Probe
Property | Description |
---|---|
Cleavage Site | Asp-AFC bond |
Fluorophore | 7-Amino-4-trifluoromethylcoumarin (AFC) |
Excitation/Emission | 400 nm / 505 nm |
Primary Application | Quantification of caspase-6 activity in cell lysates, tissues, and in vitro assays |
Key Advantage | High sensitivity to caspase-6’s lamin A/C-cleaving activity |
Caspase-6 recognizes the VEID motif through a combination of subsite interactions and conformational flexibility. Crystal structures of caspase-6 bound to inhibitors (e.g., Ac-VEID-CHO) reveal that the S1–S4 subsites accommodate Val (P4), Glu (P3), Ile (P2), and Asp (P1), respectively. The S4 pocket exhibits strong hydrophobicity, favoring valine’s branched aliphatic side chain. The S2 pocket, lined by Tyr-198 and Trp-227, provides a deep hydrophobic cavity ideal for isoleucine. Meanwhile, Glu at P3 forms hydrogen bonds with His-121 and Ser-139, stabilizing the peptide backbone [2] [7].
The L2 loop (residues 190–193) plays a critical role in substrate selection. In caspase-6 zymogens, this loop inserts the intersubunit cleavage site (TEVD↓) into the active site, positioning Asp-193 for intramolecular cleavage. Post-cleavage, the L2 loop undergoes rearrangement, widening the substrate-binding cleft to optimally accommodate VEID-sized tetrapeptides [2]. Mutational studies confirm that shortening the L2 loop abolishes caspase-6 autoprocessing and impairs VEID hydrolysis, underscoring its role in substrate gating [2] [9].
Table 2: Caspase-6 Subsites and VEID Interaction Profile
Subsite | Residue | Amino Acid in VEID | Interaction Type |
---|---|---|---|
S4 | Leu-186, Trp-227 | Val (P4) | Hydrophobic packing |
S3 | His-121, Ser-139 | Glu (P3) | H-bonding, electrostatic |
S2 | Tyr-198, Trp-227 | Ile (P2) | Van der Waals, hydrophobic |
S1 | Arg-191, Gln-176 | Asp (P1) | Salt bridge, H-bonding |
Caspase-6 exhibits distinct substrate preferences compared to other caspases, as demonstrated by kinetic studies using fluorogenic substrates:
Positional scanning combinatorial libraries confirm caspase-6’s strong preference for hydrophobic residues at P4 and P2 (Val/Ile) and acidic residues at P3 (Glu/Asp). This contrasts with caspase-3’s tolerance for diverse P4 residues and caspase-8’s requirement for aliphatic P4 residues [9] [10].
Table 3: Kinetic Parameters of Caspase-6 for Select Tetrapeptide Motifs
Substrate | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|
VEID-AFC | 0.85 ± 0.06 | 26.5 ± 3.2 | 3.2 × 10⁴ |
DEVD-AFC | 0.12 ± 0.01 | 42.1 ± 5.7 | 2.8 × 10³ |
LEHD-AFC | 0.03 ± 0.005 | 68.9 ± 8.4 | 4.3 × 10² |
Caspase-6 activation relies on a unique intramolecular self-cleavage mechanism distinct from other effector caspases. Structural analyses show that caspase-6 zymogens form dimers where the intersubunit linker (190TEVD193) inserts into the active site of the opposing monomer. Catalytic residue Cys-163 attacks Asp-193, cleaving the linker to generate large (p18) and small (p11) subunits. This autoprocessing is essential for catalytic competence, as mutations at Asp-193 or Cys-163 render caspase-6 inactive [2] [9].
Notably, caspase-6 can adopt multiple active conformations:
Activity-based probes like LE22 (biotinylated VEID-AOMK) confirm that partially cleaved caspase-6 can hydrolyze VEID before full maturation. This conformational plasticity allows caspase-6 to function in contexts where canonical activators (caspase-3/7) are absent, such as early neurodegenerative pathways [9].
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